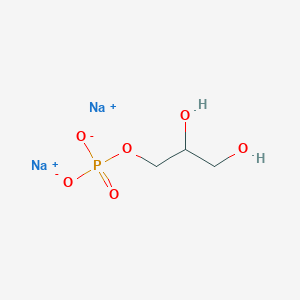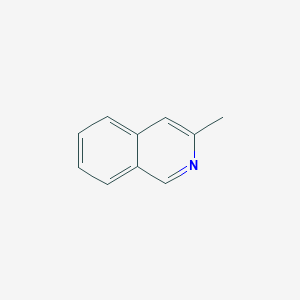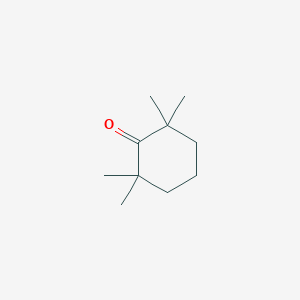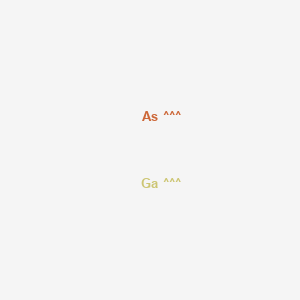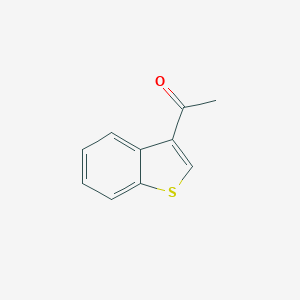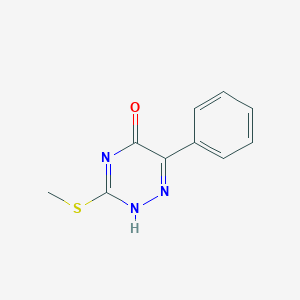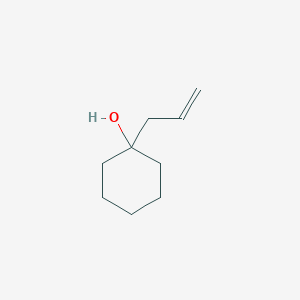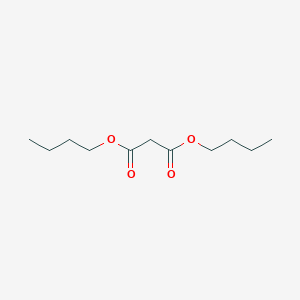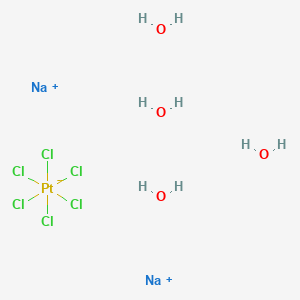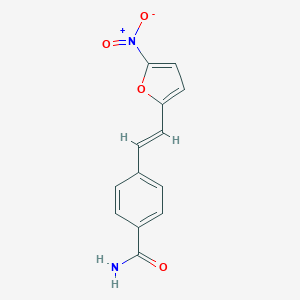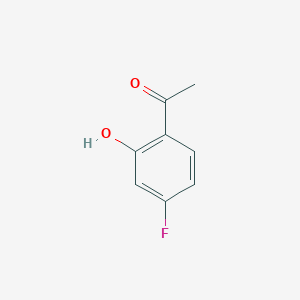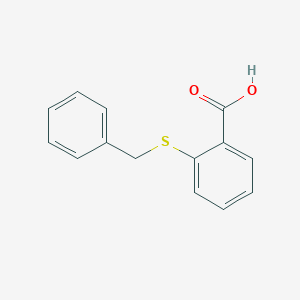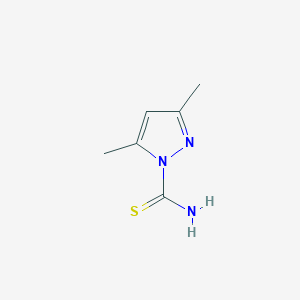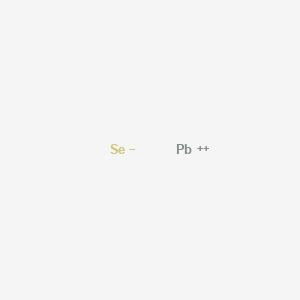
Lead(2+);selenium(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+);selenium(2-), also known as lead selenide, is a chemical compound with the formula PbSe. It is a semiconductor material that forms cubic crystals of the sodium chloride structure. Lead selenide has a direct bandgap of 0.27 electron volts at room temperature, making it a valuable material for infrared detection and thermal imaging applications . The mineral clausthalite is a naturally occurring form of lead selenide .
准备方法
Lead selenide can be synthesized through various methods, including:
Direct Reaction: Lead selenide can be formed by the direct reaction between lead and selenium at high temperatures.
Chemical Vapor Deposition: This method involves the reaction of lead and selenium vapors to form lead selenide on a substrate.
Solvothermal Synthesis: This method involves the reaction of lead and selenium precursors in a solvent at high temperatures and pressures.
In industrial production, lead selenide is often produced by the direct reaction method due to its simplicity and cost-effectiveness .
化学反应分析
Lead selenide undergoes various chemical reactions, including:
Oxidation: Lead selenide can be oxidized to form lead oxide and selenium dioxide.
Substitution: Lead selenide can undergo substitution reactions where selenium is replaced by other chalcogens such as sulfur or tellurium.
Common reagents used in these reactions include oxygen for oxidation, hydrogen gas for reduction, and other chalcogen compounds for substitution reactions. The major products formed from these reactions include lead oxide, selenium dioxide, and substituted lead chalcogenides .
科学研究应用
Lead selenide has numerous scientific research applications, including:
Infrared Detectors: Lead selenide is widely used in infrared detectors for thermal imaging and spectroscopy due to its sensitivity to infrared radiation
Photoconductors: Lead selenide is used as a photoconductor material, where its conductivity changes in response to incident photons.
Biomedical Applications: Lead selenide nanoparticles are being explored for use in biomedical imaging and drug delivery systems due to their unique optical properties.
Environmental Monitoring: Lead selenide sensors are used for detecting pollutants and monitoring environmental conditions.
作用机制
The mechanism by which lead selenide exerts its effects is primarily based on its semiconductor properties. When photons are incident on lead selenide, they promote electrons from the valence band to the conduction band, resulting in a change in conductivity . This property is utilized in infrared detectors and photoconductors. Additionally, lead selenide nanoparticles can interact with biological molecules, making them useful for biomedical applications .
相似化合物的比较
Lead selenide is similar to other lead chalcogenides such as lead sulfide (PbS) and lead telluride (PbTe). lead selenide has a unique combination of properties that make it particularly suitable for infrared detection:
Lead Sulfide (PbS): Lead sulfide has a narrower bandgap compared to lead selenide, making it less sensitive to infrared radiation.
Lead Telluride (PbTe): Lead telluride has a similar bandgap to lead selenide but is less stable at high temperatures.
Other similar compounds include mercury selenide (HgSe) and zinc selenide (ZnSe), which also have applications in infrared detection and photoconductors .
Lead selenide’s unique combination of a direct bandgap, high sensitivity to infrared radiation, and stability at room temperature make it a valuable material for various scientific and industrial applications .
属性
IUPAC Name |
lead(2+);selenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGDCHDBVLBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433220 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12069-00-0 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
